![molecular formula C17H18N6O3 B2377239 1-(4-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 941964-69-8](/img/structure/B2377239.png)
1-(4-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea
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Overview
Description
This compound is a urea derivative that contains two 4-methoxyphenyl groups and a tetrazole group. Urea derivatives are often used in medicinal chemistry due to their bioactivity. The methoxyphenyl groups are aromatic rings with a methoxy (-OCH3) substituent, which can influence the compound’s physical properties and reactivity. The tetrazole group is a five-membered ring containing four nitrogen atoms, which is often found in biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of two aromatic rings (from the methoxyphenyl groups), a urea group, and a tetrazole ring. Techniques such as NMR spectroscopy and X-ray crystallography could be used to determine its structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The urea group might undergo hydrolysis under acidic or basic conditions. The tetrazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar urea group and the aromatic rings might influence its solubility and stability .Scientific Research Applications
- 1-(4-Methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is employed in the investigation of steady-state and nanosecond laser-flash photolysis. Researchers use this technique to study transient species, reaction mechanisms, and photochemical processes. The compound’s behavior under laser irradiation provides valuable insights into its reactivity and photochemistry .
- In recent studies, deep eutectic solvents (DESs) have gained attention as low-viscosity, environmentally friendly reaction media. Researchers explored DESs’ effects on the asymmetric oxidation of racemic 1-(4-methoxyphenyl)ethanol (MOPE) catalyzed by Acetobacter sp. CCTCC M2090. The compound’s chiral nature makes it relevant for investigating enantioselective reactions .
Photolysis Studies
Biocatalysis and Asymmetric Oxidation
Future Directions
properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3/c1-25-14-7-3-12(4-8-14)19-17(24)18-11-16-20-21-22-23(16)13-5-9-15(26-2)10-6-13/h3-10H,11H2,1-2H3,(H2,18,19,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIPWFIFJSGPLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea |
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